N-(2,3-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Historical Development of Triazine-Based Compounds
Triazines, first characterized in the late 19th century, are six-membered heterocyclic rings containing three nitrogen atoms. The Bamberger triazine synthesis, reported in 1892, marked a foundational advancement by enabling the preparation of benzotriazine derivatives through reactions between aryl diazonium salts and pyruvic acid hydrazones. Early applications focused on industrial uses: melamine (1,3,5-triazine-2,4,6-triamine) became a key component in formaldehyde resins, while cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) served as a reactive intermediate in dye synthesis. By the mid-20th century, triazines gained prominence in agriculture as herbicides, exemplified by atrazine (6-chloro-N-ethyl-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine), which inhibits photosynthesis in plants.
The 21st century saw triazines transition into medicinal chemistry, driven by their structural versatility. Innovations in synthetic methods, such as domino annulation reactions, enabled efficient access to 1,2,4-triazine derivatives. For instance, ketones and aldehydes were leveraged in [4 + 2] cyclizations to yield functionalized triazines with moderate to high efficiency. This synthetic adaptability positioned triazines as scaffolds for drug discovery, particularly in antimicrobial and anticancer applications.
Position of Triazine Scaffolds in Medicinal Chemistry
Triazines occupy a unique niche in drug design due to their planar geometry, electron-deficient aromatic system, and capacity for diverse substitution patterns. The s-triazine (1,3,5-triazine) isomer has been extensively studied for its ability to engage in hydrogen bonding and π-π interactions with biological targets. For example, cyanuric chloride derivatives have been used as dehydrating agents in peptide synthesis, while trichloroisocyanuric acid serves as an oxidant in alcohol-to-ketone transformations.
Structure-activity relationship (SAR) studies underscore the pharmacological potential of triazine derivatives. Substitutions at the 2, 4, and 6 positions of the s-triazine ring modulate antibacterial activity, with amino and alkoxy groups enhancing potency against Gram-positive pathogens. In anticancer research, s-triazine analogs modified with Schiff bases exhibit cytotoxic effects by inducing apoptosis and disrupting mitochondrial membrane potential in cancer cell lines. The scaffold’s compatibility with combinatorial chemistry further enables high-throughput generation of bioactive compounds.
Emergence of Sulfanylacetamide-Linked Triazine Derivatives
The integration of sulfanylacetamide moieties into triazine frameworks represents a strategic advancement in optimizing pharmacokinetic and pharmacodynamic properties. Sulfur atoms in thioether linkages improve membrane permeability, while acetamide groups provide hydrogen-bonding sites for target engagement. A 2020 synthetic protocol detailed the preparation of trisubstituted s-triazines via sequential nucleophilic substitutions, using cyanuric chloride and methoxy or amino substituents. For instance, 2,4-dichloro-6-methoxy-1,3,5-triazine was synthesized by reacting cyanuric chloride with methanol under controlled conditions, followed by amidation to introduce acetamide functionalities.
Recent studies highlight the biological efficacy of sulfanylacetamide-triazine hybrids. Derivatives bearing N-aryl substituents demonstrate nanomolar inhibitory activity against p53-MDM2 interactions, a key pathway in cancer progression. Additionally, structural variations in the sulfanyl bridge influence reactive oxygen species (ROS) generation, correlating with antiproliferative effects in fibrosarcoma and cervical cancer models.
Research Significance in Contemporary Drug Discovery
The compound N-(2,3-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide exemplifies the convergence of triazine chemistry and rational drug design. Its dichlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 5-oxo-4,5-dihydrotriazinone core offers metabolic stability. Current research priorities include:
- Target Identification : Computational docking studies suggest affinity for kinase and protease targets involved in oncogenic signaling.
- SAR Optimization : Systematic variation of the sulfanylacetamide side chain could refine selectivity and reduce off-target effects.
- Combination Therapies : Synergy with existing chemotherapeutics may mitigate drug resistance in malignancies.
Table 1 : Key Structural Features and Hypothesized Biological Roles
| Structural Feature | Biological Role |
|---|---|
| 1,2,4-Triazin-3-yl core | DNA intercalation, enzyme inhibition |
| Sulfanyl (-S-) bridge | Enhanced solubility, redox modulation |
| N-(2,3-Dichlorophenyl) group | Hydrophobic interactions with target proteins |
| 5-Oxo-4,5-dihydro moiety | Metabolic stability, hydrogen bonding |
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-9(19)15-8-4-2-3-7(13)10(8)14/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLSLJMRBUCHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic compound with significant biological activity. This article delves into its chemical properties, biological effects, and potential therapeutic applications based on existing research.
- Molecular Formula : C12H10Cl2N4O2S
- Molecular Weight : 345.2044 g/mol
- CAS Number : 313481-34-4
The compound contains a dichlorophenyl moiety attached to a triazinyl group and a sulfanylacetamide structure. This unique combination of functional groups contributes to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the triazine core exhibits potential as an anticancer agent by inducing apoptosis in cancer cells through mechanisms that may involve the inhibition of specific enzymes or pathways related to cell proliferation and survival .
Anticancer Activity
Several studies have explored the anticancer properties of compounds similar to this compound. For instance:
- Cell Line Studies : The compound has shown promising results against various cancer cell lines such as breast, colon, and lung cancer. The highest antiproliferative activity was observed in specific derivatives of triazines .
- Mechanistic Insights : The compound may exert its effects through the modulation of apoptotic pathways and the inhibition of key signaling molecules involved in tumor growth .
Antimicrobial Activity
The compound's structure suggests potential antibacterial properties. In vitro studies have indicated that similar triazine derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The presence of the sulfanyl group is thought to enhance this activity by disrupting bacterial cell wall synthesis or function.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. N-(4-Methylphenyl)-2-[(6-Methyl-5-Oxo-4,5-Dihydro-1,2,4-Triazin-3-Yl)Sulfanyl]Acetamide
- Molecular Formula : C₁₃H₁₄N₄O₂S (vs. C₁₃H₁₁Cl₂N₄O₂S for the target compound)
- Key Differences: The 4-methylphenyl substituent lacks chlorine atoms, reducing electron-withdrawing effects.
b. Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide)
- Structure: Replaces the triazinone-sulfanyl-acetamide group with a benzamide and ethoxymethoxy side chain.
- Application : Used as a herbicide, highlighting the role of the dichlorophenyl group in agrochemical activity. The benzamide structure may alter binding kinetics compared to acetamide derivatives .
Heterocyclic Core Modifications
a. N-(2-Iodophenyl)-2-[2-Oxo-5-(Thiophen-2-Yl)-2,3-Dihydro-1,3,4-Oxadiazol-3-Yl]Acetamide
- Key Differences: Substitutes the triazinone ring with an oxadiazole-thiophene hybrid. The oxadiazole ring may alter metabolic stability compared to triazinone .
b. N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-Yloxy)Methyl)-1H-1,2,3-Triazol-1-Yl)Acetamide
- Structure: Features a triazole ring with a naphthyloxy group instead of triazinone. The triazole’s π-π stacking capability and naphthyloxy’s bulkiness could influence solubility and target selectivity .
Pesticide Analogs with Acetamide Backbones
a. Alachlor (N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
- Application : Pre-emergent herbicide. The 2,6-diethylphenyl group and methoxymethyl side chain enhance soil persistence, whereas the dichlorophenyl group in the target compound may improve binding to specific enzyme pockets .
b. Pretilachlor (N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Acetamide)
- The 2,3-dichlorophenyl group’s steric effects might reduce off-target interactions compared to 2,6-diethyl substitution .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Withdrawing Effects : The 2,3-dichlorophenyl group enhances binding to cytochrome P450 enzymes in pests, a trait leveraged in herbicides like etobenzanid .
- Heterocyclic Influence: Triazinone’s oxo group facilitates hydrogen bonding with biological targets, whereas oxadiazole or triazole rings prioritize π-π interactions .
- Sulfanyl Linkage : Compared to ether or ester links (e.g., pretilachlor), the sulfanyl bridge may improve oxidative stability and resistance to metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
